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Executive Summary

Ac-FLTD-CMK is a peptide-based, irreversible inhibitor designed to target inflammatory

caspases (Caspase-1, -4, -5, and -11).[1][2][3] Unlike traditional inhibitors derived from the IL-
13 cleavage site (e.g., Ac-YVAD-CMK), Ac-FLTD-CMK is derived from the cleavage site of
Gasdermin D (GSDMD), the executioner pore-forming protein of pyroptosis.[2]

This distinction is critical for researchers: Ac-FLTD-CMK is the superior choice when studying
GSDMD-dependent pyroptosis, particularly involving non-canonical inflammasome pathways
(Caspase-4/5), as it mimics the native GSDMD substrate motif (Phe-Leu-Thr-Asp) more
accurately than cytokine-derived inhibitors.[2]

Mechanistic Insight: Substrate Mimicry &
Irreversible Inhibition[2]

To understand the cross-reactivity profile, one must understand the design logic:
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e Sequence Origin (FLTD): The inhibitor mimics the specific tetrapeptide sequence found in
GSDMD (amino acids 272-275 in humans).[2][4] Inflammatory caspases recognize this
hydrophobic/aromatic P4 residue (Phenylalanine) and the Aspartate at P1.[2]

o Warhead (CMK): The chloromethylketone (CMK) group acts as a suicide substrate.[2] It
forms a covalent thioether bond with the catalytic cysteine residue of the active caspase,

permanently disabling the enzyme.

Mechanism of Action Diagram

The following diagram illustrates the specific blockade of the Pyroptotic axis while leaving the
Apoptotic axis intact.
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Caption: Ac-FLTD-CMK selectively alkylates inflammatory caspases (1/4/5/11), preventing
GSDMD cleavage, while sparing the Caspase-3 apoptotic pathway.[1][2][5][6]

Specificity Profile & Cross-Reactivity Data[2][7][8]

The following data compares the inhibitory potency (IC50) of Ac-FLTD-CMK against key
caspase targets. Data is synthesized from Yang et al. (2018) and validated biochemical assays.

[2]14]
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Table 1: Quantitative Inhibition Profile

Cross-Reactivity

Target Enzyme Function IC50 (Potency)
Assessment
Canonical Primary Target. Highly
Caspase-1 46.7 nM
Inflammasome potent.[2]
High. Effective
Non-Canonical inhibition at sub-
Caspase-5 329 nM )
(Human) micromolar levels.[2]
[61[7]
_ Moderate. Requires
Non-Canonical ) )
Caspase-4 1.49 yM higher concentration
(Human)
than Casp-1.[2]
Low/Moderate.
Non-Canonical Effective but less
Caspase-11 ] ~10 pM*
(Murine) potent than human
orthologs.[2]
Negligible. No
Caspase-3 Apoptosis Executioner > 100 yM significant inhibition

observed.[2]

*Note: Caspase-11 inhibition is often reported as "effective at 10 uM" rather than a precise

IC50 in some datasets, reflecting lower affinity compared to Caspase-1.[2]

Comparative Analysis: FLTD vs. Alternatives

e vs. Ac-YVAD-CMK: YVAD is optimized for Caspase-1 (based on IL-1[).[2] While YVAD
inhibits Caspase-1 potently, it is generally a weaker inhibitor of Caspase-4/5 than FLTD.[2]

Choose FLTD for non-canonical inflammasome studies.

e vs. Z-VAD-FMK: Z-VAD is a pan-caspase inhibitor.[2] It will block Caspase-1, -4, -5 and
Caspase-3/7.[2] Use Z-VAD only if you intend to block ALL cell death (pyroptosis +

apoptosis).[2]
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Experimental Protocols for Validation

To ensure the trustworthiness of your data, you must validate that Ac-FLTD-CMK is inhibiting
the intended target in your specific model system.[2]

Protocol A: In Vitro Fluorometric Specificity Assay

Objective: Verify inhibition of Caspase-1/4/5 activity without affecting Caspase-3.[2]
Reagents:

e Recombinant Caspase-1, Caspase-4, and Caspase-3.[2]

e Substrates: Ac-WEHD-AMC (Inflammatory), Ac-DEVD-AMC (Apoptotic).[1][2]

e Inhibitor: Ac-FLTD-CMK (Stock 10 mM in DMSO).[2]

Step-by-Step Methodology:

o Buffer Prep: Prepare Caspase Assay Buffer (50 mM HEPES pH 7.4, 100 mM NacCl, 0.1%
CHAPS, 10 mM DTT, 1 mM EDTA).[2]

e Enzyme Incubation:

[e]

Aliquot enzymes into a black 96-well plate.

o

Add Ac-FLTD-CMK at graded concentrations (e.g., 10 nM, 100 nM, 1 yM, 10 pM).[2]

Include a Vehicle Control (DMSO only) and a Positive Control (Z-VAD-FMK).[2]

[¢]

Incubate for 15 minutes at 37°C to allow irreversible alkylation.

[e]

e Substrate Addition:
o Add 50 uM Ac-WEHD-AMC to Caspase-1/4 wells.[2]
o Add 50 uM Ac-DEVD-AMC to Caspase-3 wells.[2]

¢ Measurement:
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o Monitor fluorescence (Ex’Em 380/460 nm) kinetically for 60 minutes.

o Validation Criteria:

o Success: Dose-dependent reduction of WEHD-AMC signal; No significant reduction of
DEVD-AMC signal compared to vehicle.

Protocol B: Cell-Based Pyroptosis Inhibition

Objective: Confirm functional blockade of GSDMD cleavage.[2]

Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or THP-1 cells.[2]

Priming: Treat with LPS (1 pg/mL) for 4 hours to upregulate NLRP3 and Pro-IL-1[3.

Inhibitor Treatment: Add Ac-FLTD-CMK (10-50 pM) 30 minutes prior to activation.[2]

o Note: Higher concentrations are required in cell culture due to permeability and serum
protein binding.

Activation: Add Nigericin (10 uM) or ATP (5 mM) to trigger the inflammasome.[2]

Readout (Western Blot):
o Lyse cells and collect supernatant.
o Blot for GSDMD-N (p30).[2]

o Result: Ac-FLTD-CMK should prevent the appearance of the p30 band, retaining the full-
length p53 band.

Workflow for Inhibitor Selection

Use this logic flow to determine if Ac-FLTD-CMK is the correct tool for your study.
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Select Caspase Inhibitor
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(Caspase-3/7)?

No (Pyroptosis only) \\Yes
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Yes (GSDMD focus) \ No (Caspase-1 specific)
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Caption: Decision tree for selecting Ac-FLTD-CMK over YVAD- or DEVD-based inhibitors
based on pathway focus.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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